

An In-depth Technical Guide to Nitrothal-isopropyl (CAS 10552-74-6)

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Compound of Interest

Compound Name: **Nitrothal-isopropyl**

Cat. No.: **B166428**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrothal-isopropyl, with the CAS registry number 10552-74-6, is a dicarboxylate fungicide. This technical guide provides a comprehensive overview of its chemical and physical properties, fungicidal activity, toxicological profile, and environmental fate. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment.

Chemical and Physical Properties

Nitrothal-isopropyl is chemically known as diisopropyl 5-nitroisophthalate.^{[1][2][3][4]} Its chemical structure consists of a nitro-substituted benzene ring with two isopropyl ester groups. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Nitrothal-isopropyl**

Property	Value	Source(s)
CAS Number	10552-74-6	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₄ H ₁₇ NO ₆	[1] [2] [3] [4] [5]
Molecular Weight	295.29 g/mol	[2] [3] [5]
IUPAC Name	diisopropyl 5-nitrobenzene-1,3-dicarboxylate	[2]
Synonyms	Diisopropyl 5-nitroisophthalate, Nitrothale-isopropyl	[1] [2]
Appearance	Colorless to pale yellow liquid	[1]
Solubility	Moderately soluble in organic solvents	[1]
XLogP3-AA	3.1	[4] [5]
Topological Polar Surface Area	98.4 Å ²	[5]
Hydrogen Bond Acceptor Count	6	[5]
Rotatable Bond Count	6	[5]

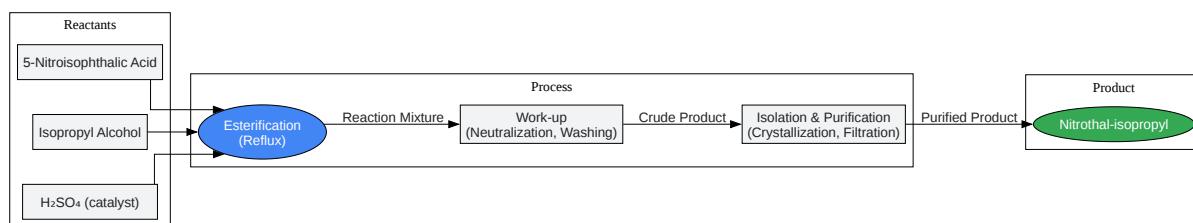
Synthesis

The synthesis of **Nitrothal-isopropyl**, or diisopropyl 5-nitroisophthalate, can be achieved through the esterification of 5-nitroisophthalic acid with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out by heating the reactants in a suitable solvent.

A general procedure for the synthesis of related dialkyl 5-nitroisophthalates involves dissolving 5-nitroisophthalic acid in a mixture of the corresponding alcohol and a nonpolar or slightly polar, aprotic solvent. The mixture is then heated in the presence of a strong acid, leading to the formation of the diester.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocol: Synthesis of Diisopropyl 5-nitroisophthalate (General Procedure)

- Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 5-nitroisophthalic acid, an excess of isopropyl alcohol, and a catalytic amount of concentrated sulfuric acid. A co-solvent such as toluene or di-isobutyl ether may be used to facilitate the reaction and azeotropically remove the water formed.[6][7][8]
- Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. If a co-solvent is used, the organic phase can be washed with a hot aqueous sodium bicarbonate solution and then water to neutralize the acid catalyst and remove any unreacted 5-nitroisophthalic acid.[6]
- Isolation and Purification: The product can be crystallized by cooling the organic phase.[6][7][8] The resulting solid is collected by filtration, washed with a suitable solvent (e.g., methanol and water), and dried.[7][8] Further purification can be achieved by recrystallization.



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Diagram 1: Synthesis workflow for **Nitrothal-isopropyl**.

Fungicidal Activity and Mechanism of Action

Nitrothal-isopropyl is classified as a dicarboximide fungicide. While the exact molecular mechanism of action for dicarboximides has not been fully elucidated, it is believed to interfere with triglyceride biosynthesis in fungi. Another proposed mechanism suggests interference with the osmotic signal transduction pathway.^[9]

A primary target for many antifungal agents is the biosynthesis of ergosterol, an essential component of fungal cell membranes.^{[10][11]} Inhibition of ergosterol biosynthesis disrupts membrane integrity and function, ultimately leading to fungal cell death.^[10] While specific studies on **Nitrothal-isopropyl**'s effect on ergosterol biosynthesis are limited, its classification as a fungicide suggests this is a probable mechanism of action.

Experimental Protocol: Assessment of Ergosterol Biosynthesis Inhibition (General)

A general method to assess the impact of a compound on ergosterol biosynthesis involves quantifying the ergosterol content in fungal cells after exposure to the test compound.

- **Fungal Culture:** Grow a susceptible fungal species (e.g., *Candida albicans*) in a suitable liquid medium.
- **Treatment:** Expose the fungal cultures to various concentrations of **Nitrothal-isopropyl**, including a solvent control.
- **Ergosterol Extraction:** After a defined incubation period, harvest the fungal cells by centrifugation. The cell pellet is then subjected to saponification using a methanolic potassium hydroxide solution to release the ergosterol. The ergosterol is subsequently extracted into an organic solvent like n-hexane or cyclohexane.
- **Quantification:** The extracted ergosterol is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.^[12] A reduction in the ergosterol content in the treated samples compared to the control would indicate inhibition of the ergosterol biosynthesis pathway.

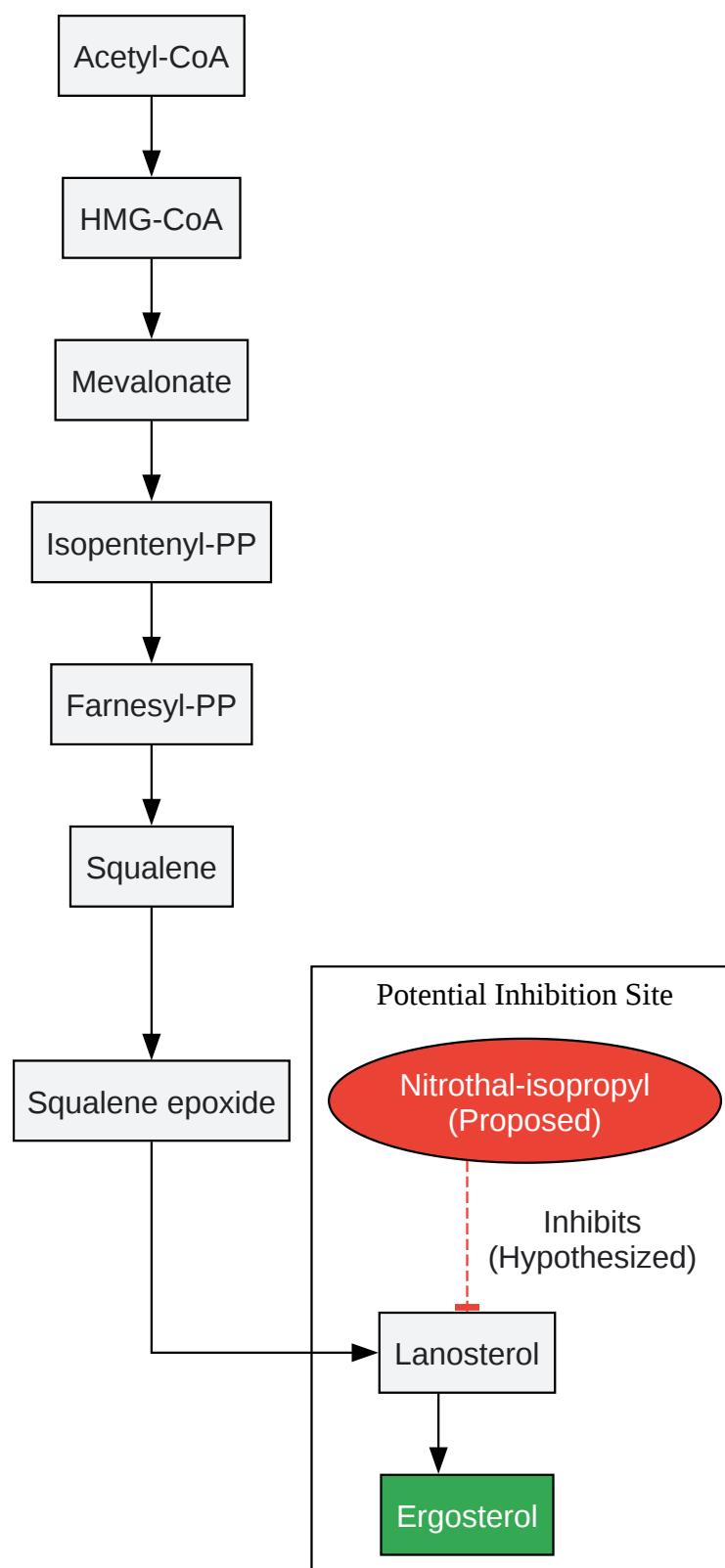
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Diagram 2: Proposed inhibition of the ergosterol biosynthesis pathway.

Toxicological Profile

The toxicological profile of **Nitrothal-isopropyl** is crucial for assessing its safety for human health and the environment. A summary of available acute toxicity data is presented in Table 2.

Table 2: Acute Toxicity of **Nitrothal-isopropyl**

Test	Species	Route	Value	Source(s)
LD ₅₀	Rat	Oral	>6400 mg/kg	
LC ₅₀ (96-hour)	Rainbow Trout (Oncorhynchus mykiss)	Aquatic	6.5 mg/L	[13]
NOEC (96-hour)	Rainbow Trout (Oncorhynchus mykiss)	Aquatic	2.1 mg/L	[13]
EC ₅₀ (48-hour)	Daphnia magna (Water Flea)	Aquatic	ca. 48.3 mg/L	
EC ₁₀ (72-hour)	Selenastrum capricornutum (Alga)	Aquatic	>100 mg/L	

Note: The oral LD₅₀ value for rats was obtained from a secondary source and should be confirmed with primary literature where possible.

Experimental Protocols: Toxicological Assays

Standardized protocols from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for toxicological testing.

- Acute Oral Toxicity (OECD 420, 423, or 425): This test involves administering a single dose of the substance to fasted animals (usually rats) via oral gavage. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD₅₀, the dose that is lethal to 50% of the test animals, is then calculated.

- Acute Dermal Toxicity (OECD 402): A single dose of the substance is applied to the shaved skin of animals (usually rats or rabbits) and held in contact for 24 hours. Observations for toxicity and mortality are made over 14 days to determine the dermal LD₅₀.
- Acute Inhalation Toxicity (OECD 403): Animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours). Mortality and signs of toxicity are recorded over 14 days to determine the LC₅₀, the concentration that is lethal to 50% of the animals.
- Acute Toxicity for Fish (OECD 203): Fish (e.g., Rainbow Trout) are exposed to a range of concentrations of the test substance in water for 96 hours.[\[13\]](#) Mortality and sub-lethal effects are recorded to determine the LC₅₀.[\[13\]](#)
- Acute Immobilisation Test for Daphnia sp. (OECD 202): Daphnids are exposed to various concentrations of the substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is determined.[\[14\]](#)
- Alga, Growth Inhibition Test (OECD 201): Algal cultures (e.g., *Selenastrum capricornutum*) are exposed to different concentrations of the substance for 72 hours. The inhibition of growth is measured, and the EC₅₀ (the concentration causing a 50% reduction in growth) is calculated.[\[15\]](#)[\[16\]](#)

Environmental Fate and Ecotoxicology

The environmental fate of **Nitrothal-isopropyl** is determined by processes such as degradation (biodegradation, hydrolysis, photolysis) and sorption in soil and water.

- Biodegradation: Information on the specific microbial degradation pathways of **Nitrothal-isopropyl** is limited. However, as a nitroaromatic compound, it is expected to undergo biodegradation in soil and aquatic environments.
- Hydrolysis: The ester linkages in **Nitrothal-isopropyl** may be susceptible to hydrolysis, particularly under alkaline or acidic conditions.
- Photolysis: Nitroaromatic compounds can undergo photolysis in the presence of sunlight.[\[9\]](#) The rate of photolysis will depend on factors such as the intensity of light and the presence of other substances in the water.[\[9\]](#)

- Sorption: The soil adsorption coefficient (Koc) is a key parameter for predicting the mobility of a pesticide in soil.[\[17\]](#) A high Koc value indicates that the compound will be strongly adsorbed to soil organic matter and less likely to leach into groundwater.[\[18\]](#)[\[17\]](#) The Koc for **Nitrothal-isopropyl** can be estimated or determined experimentally.

Table 3: Environmental Fate Parameters (Predicted/General)

Parameter	Description	General Information
Soil Half-life ($t_{1/2}$)	Time for 50% of the compound to degrade in soil.	Varies depending on soil type, temperature, and microbial activity. [16] [19]
Hydrolysis Half-life ($t_{1/2}$)	Time for 50% of the compound to hydrolyze in water.	Dependent on pH and temperature.
Photolysis Half-life ($t_{1/2}$)	Time for 50% of the compound to degrade by light.	Dependent on light intensity and water chemistry.
Soil Adsorption Coefficient (Koc)	Measure of the tendency to adsorb to soil organic carbon.	Can be estimated from chemical structure and properties. [9] [20] [17]

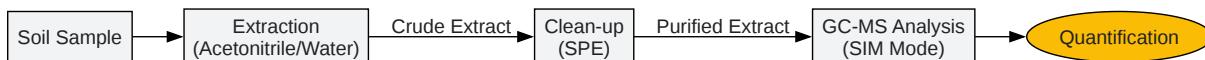
Analytical Methods

The determination of **Nitrothal-isopropyl** residues in various matrices is essential for monitoring and regulatory purposes. The primary analytical techniques used are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: GC-MS for Soil Analysis (General)

- Extraction: Soil samples are extracted with an organic solvent such as acetonitrile or a mixture of acetonitrile and water.[\[1\]](#) Sonication can be used to improve extraction efficiency.
- Clean-up: The extract is partitioned into a less polar solvent like dichloromethane. A clean-up step using solid-phase extraction (SPE) with materials like silica gel or Florisil may be necessary to remove interfering substances.

- Analysis: The final extract is analyzed by GC-MS. The instrument is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[\[1\]](#) Quantification is achieved by comparing the peak area of **Nitrothal-isopropyl** to that of a known standard.



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Diagram 3: General workflow for GC-MS analysis of soil samples.

Experimental Protocol: HPLC for Plant Material Analysis (General)

- Extraction: Plant material is homogenized and extracted with a solvent like acetone or acetonitrile.[\[10\]](#)
- Clean-up: The extract undergoes a series of clean-up steps, which may include liquid-liquid partitioning and column chromatography (e.g., gel permeation chromatography or silica gel chromatography) to remove pigments and other interfering compounds.[\[10\]](#)
- Analysis: The purified extract is analyzed by reversed-phase HPLC with UV detection, typically at a wavelength around 254 nm.[\[10\]](#) Quantification is performed by comparing the peak area to a calibration curve generated from standards of known concentrations.

Conclusion

Nitrothal-isopropyl is a dicarboximide fungicide with a well-defined chemical structure and physical properties. Its fungicidal activity is likely attributed to the disruption of essential fungal processes, with the inhibition of ergosterol biosynthesis being a probable mechanism. The available toxicological data indicate low acute oral toxicity in rats, but moderate to high acute toxicity to some aquatic organisms. Its environmental persistence and mobility are governed by a combination of degradation and sorption processes. Standard analytical methods such as GC-MS and HPLC are suitable for its detection and quantification in environmental and biological samples. Further research is warranted to fully elucidate its specific mechanism of action, metabolic pathways in various organisms, and to expand the toxicological and ecotoxicological database for a comprehensive risk assessment.

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